1-(2,5-Dimethylphenyl)-4-[(4-methoxy-2,3-dimethylphenyl)methyl]piperazine
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Overview
Description
1-(2,5-Dimethylphenyl)-4-[(4-methoxy-2,3-dimethylphenyl)methyl]piperazine is a synthetic organic compound that belongs to the class of piperazines. Piperazines are a group of chemicals that have a wide range of applications in medicinal chemistry, particularly as central nervous system agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dimethylphenyl)-4-[(4-methoxy-2,3-dimethylphenyl)methyl]piperazine typically involves the reaction of 1-(2,5-dimethylphenyl)piperazine with 4-methoxy-2,3-dimethylbenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dimethylphenyl)-4-[(4-methoxy-2,3-dimethylphenyl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The aromatic rings can be hydrogenated under high pressure in the presence of a catalyst.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of fully hydrogenated piperazine derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, particularly in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, particularly as a central nervous system agent.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethylphenyl)-4-[(4-methoxy-2,3-dimethylphenyl)methyl]piperazine would depend on its specific interactions with biological targets. Typically, piperazine derivatives interact with neurotransmitter receptors in the central nervous system, modulating their activity and leading to various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
1-(2,5-Dimethylphenyl)piperazine: Lacks the methoxy and benzyl groups, leading to different pharmacological properties.
4-Methoxy-2,3-dimethylbenzyl chloride: Used as a starting material in the synthesis of the target compound.
Other Piperazine Derivatives: Various piperazine derivatives with different substituents can have vastly different biological activities.
Uniqueness
1-(2,5-Dimethylphenyl)-4-[(4-methoxy-2,3-dimethylphenyl)methyl]piperazine is unique due to its specific substitution pattern, which can lead to distinct interactions with biological targets and unique pharmacological properties.
Properties
IUPAC Name |
1-(2,5-dimethylphenyl)-4-[(4-methoxy-2,3-dimethylphenyl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O/c1-16-6-7-17(2)21(14-16)24-12-10-23(11-13-24)15-20-8-9-22(25-5)19(4)18(20)3/h6-9,14H,10-13,15H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJBOMCXKMYTYQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)CC3=C(C(=C(C=C3)OC)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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